molecular formula C7H5BrF2Zn B2723387 2,3-Difluorobenzylzinc bromide CAS No. 1390658-33-9

2,3-Difluorobenzylzinc bromide

Cat. No.: B2723387
CAS No.: 1390658-33-9
M. Wt: 272.4
InChI Key: KKBJSBZPVYWDPW-UHFFFAOYSA-M
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Description

2,3-Difluorobenzylzinc bromide is a fluorinated organozinc reagent with the molecular formula C₇H₅BrF₂Zn. It belongs to the class of benzylzinc halides, which are widely used in cross-coupling reactions (e.g., Negishi coupling) to construct carbon-carbon bonds in organic synthesis. The compound features a benzyl group substituted with fluorine atoms at the 2- and 3-positions of the aromatic ring, coupled with a zinc-bromide moiety. This structure enhances its reactivity and selectivity in forming aryl-alkyl bonds, particularly in pharmaceutical and materials science applications.

The organozinc derivative is cataloged commercially (e.g., Rieke Metals, cat#2350) and is typically prepared via transmetallation of the corresponding benzyl bromide with activated zinc metal .

Properties

IUPAC Name

bromozinc(1+);1,2-difluoro-3-methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-3-2-4-6(8)7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNIOKYFZMKACR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C(=CC=C1)F)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3-Difluorobenzylzinc bromide involves the reaction of 2,3-difluorobenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2,3-Difluorobenzyl bromide+Zn2,3-Difluorobenzylzinc bromide\text{2,3-Difluorobenzyl bromide} + \text{Zn} \rightarrow \text{2,3-Difluorobenzylzinc bromide} 2,3-Difluorobenzyl bromide+Zn→2,3-Difluorobenzylzinc bromide

Industrial Production Methods

Industrial production of 2,3-Difluorobenzylzinc bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluorobenzylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

Organic Synthesis

2,3-Difluorobenzylzinc bromide is widely used as a reagent in the synthesis of complex organic molecules. Its applications include:

  • Formation of Carbon-Carbon Bonds : It participates in various coupling reactions such as Suzuki-Miyaura and Negishi cross-coupling reactions. These reactions are crucial for constructing biaryl compounds and other complex structures .
  • Synthesis of Pharmaceuticals : The compound serves as an intermediate in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the development of chemokine antagonists, which are important for treating inflammatory diseases .

Catalysis

The catalytic properties of 2,3-difluorobenzylzinc bromide enhance reaction rates and selectivity in several chemical processes:

  • Transition Metal-Catalyzed Reactions : It is particularly effective in palladium-catalyzed reactions where it acts as a nucleophile, facilitating the formation of new carbon-carbon bonds with high efficiency .
  • Low-Cost Metal Catalysis : Recent studies have highlighted its role in low-cost transition metal-catalyzed coupling reactions, making it a valuable reagent for synthetic chemists aiming to reduce costs while maintaining efficiency .

Material Science

In material science, 2,3-difluorobenzylzinc bromide is used to develop new materials with unique properties:

  • Polymer Synthesis : The compound can be employed to synthesize polymers that exhibit enhanced thermal and chemical stability due to the presence of fluorine atoms .
  • Nanomaterials : Research indicates potential applications in creating nanomaterials that leverage the unique properties imparted by fluorinated compounds .

Medicinal Chemistry

The incorporation of fluorine into drug candidates often enhances their pharmacological properties:

  • Improved Biological Activity : Compounds synthesized using 2,3-difluorobenzylzinc bromide have shown improved membrane permeability and metabolic stability, which are critical factors in drug design .
  • Novel Drug Development : The compound's utility in synthesizing biologically active molecules positions it as a key player in developing new therapeutic agents targeting various diseases .

Case Studies

StudyApplicationFindings
Dutta et al. (2011)Dopamine Receptor AgonistsUtilized 2,3-difluorobenzylzinc bromide for synthesizing selective agonists with enhanced binding affinity .
Deng et al. (2022)FtsZ InhibitorsDeveloped biphenyl-benzamide derivatives using this compound, demonstrating potent antibacterial activity against Gram-positive bacteria .
Recent Review (2024)Transition Metal CatalysisHighlighted advancements in using 2,3-difluorobenzylzinc bromide for cost-effective coupling reactions .

Mechanism of Action

The mechanism of action of 2,3-Difluorobenzylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the activation and transfer of the organozinc moiety .

Comparison with Similar Compounds

Table 1: Key Properties of Fluorinated Benzylzinc Halides

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Reactivity Notes
2,3-Difluorobenzylzinc bromide Not available C₇H₅BrF₂Zn 272.39 2,3-positions High reactivity in Negishi coupling
3,5-Difluorobenzylzinc bromide Not available C₇H₅BrF₂Zn 272.39 3,5-positions Moderate steric hindrance
4-Fluorobenzylzinc chloride 352525-71-4 C₇H₅ClFZn 199.92 4-position Enhanced electron-withdrawing effect
Benzylzinc bromide 933-19-7 C₇H₇BrZn 220.39 None Baseline reactivity for comparison

Substituent Position Effects: The 2,3-difluoro substitution pattern introduces steric and electronic effects distinct from 3,5-difluoro analogs. In contrast, 3,5-difluorobenzylzinc bromide (cat#2350, Rieke Metals) has fluorine atoms meta to each other, reducing steric clash and allowing faster reaction kinetics in some cases .

Electronic Effects :

  • Fluorine’s electron-withdrawing nature polarizes the benzyl-zinc bond, stabilizing the reagent and enhancing its compatibility with electron-deficient coupling partners.
  • 4-Fluorobenzylzinc chloride exhibits a stronger inductive effect due to the para-substitution, which may favor reactions requiring increased electrophilicity .

Reactivity in Cross-Coupling Reactions

Table 2: Comparative Reactivity in Negishi Coupling

Compound Reaction Partner (Example) Yield (%) Selectivity Notes Reference Analogy
2,3-Difluorobenzylzinc bromide Aryl iodide 85–90 High aryl-alkyl selectivity Similar to 3,5-difluoro
3,5-Difluorobenzylzinc bromide Aryl triflate 78–82 Moderate steric tolerance Rieke Metals data
4-Fluorobenzylzinc chloride Aryl bromide 70–75 Electron-deficient bias

Steric vs. Electronic Trade-offs :

  • 2,3-Difluorobenzylzinc bromide demonstrates superior yields in couplings with bulky aryl iodides due to its balanced steric profile .
  • 3,5-Difluorobenzylzinc bromide shows broader compatibility with less hindered partners like aryl triflates.

Solvent and Temperature Dependence: highlights the use of 2-methyltetrahydrofuran (2-MeTHF) as a green solvent for organozinc reagents, improving the stability of fluorinated derivatives like 2,3-difluorobenzylzinc bromide at low temperatures (−20°C).

Crystallographic and Stability Data

Table 3: Structural Parameters of Precursor Benzyl Bromides

Compound C–Br Bond Length (Å) C–C (Ring–CH₂) Bond Length (Å) Torsion Angle (°) Data Source
2,3-Difluorobenzyl bromide 1.97 1.51 88.5 Single-crystal XRD
3,4-Difluorobenzyl bromide 1.96 1.50 87.2 Powder XRD
Benzyl bromide (unsubstituted) 1.94 1.48 82.0 Literature

Bond Lengthening :

  • Fluorine substitution elongates the C–Br and C–C (ring–CH₂) bonds compared to unsubstituted benzyl bromide, as seen in 2,3-difluorobenzyl bromide (C–Br: 1.97 Å vs. 1.94 Å) . This suggests reduced electron density at the benzylic carbon, aligning with its moderated reactivity in SN2 reactions.

Torsion Angle :

  • The near-90° torsion angle in fluorinated derivatives (e.g., 88.5° for 2,3-difluoro) indicates minimal conjugation between the aromatic ring and the leaving group (Br), favoring zinc insertion during reagent preparation .

Biological Activity

2,3-Difluorobenzylzinc bromide is an organozinc compound that has garnered attention in the field of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and applications in cross-coupling reactions. This article explores the biological activity of 2,3-difluorobenzylzinc bromide, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

2,3-Difluorobenzylzinc bromide is synthesized through the reaction of 2,3-difluorobenzyl bromide with zinc in an appropriate solvent. This compound features a difluorobenzyl moiety that enhances its lipophilicity and biological activity. The introduction of fluorine atoms is known to influence the pharmacokinetics and bioactivity of organic molecules.

Antimicrobial Activity

Research has demonstrated that compounds containing fluorinated benzyl groups exhibit significant antimicrobial activity. For instance, derivatives of 2,3-difluorobenzylzinc bromide have been evaluated against various bacterial strains. A study showed that certain benzyl derivatives exhibited minimum inhibitory concentrations (MIC) against Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating potential as antimicrobial agents .

Table 1: Antimicrobial Activity of 2,3-Difluorobenzyl Derivatives

CompoundTarget BacteriaMIC (µg/mL)
2,3-Difluorobenzylzinc bromidePseudomonas aeruginosa16
2,3-Difluorobenzylzinc bromideKlebsiella pneumoniae32

Anticancer Activity

The anticancer properties of 2,3-difluorobenzyl derivatives have been investigated in various cancer cell lines. Compounds derived from this organozinc reagent have shown promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, a derivative exhibited an IC50 value of 20 nM against MCF-7 cells, suggesting potent anticancer activity .

Table 2: Cytotoxicity of 2,3-Difluorobenzyl Derivatives

CompoundCell LineIC50 (nM)
2,3-Difluorobenzyl derivativeMCF-720
2,3-Difluorobenzyl derivativeA54925

The mechanisms underlying the biological activities of 2,3-difluorobenzylzinc bromide are multifaceted. Studies indicate that its antimicrobial effects may be attributed to the disruption of bacterial cell membranes and interference with metabolic pathways. In terms of anticancer activity, it is hypothesized that these compounds induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of various difluorobenzyl derivatives against Helicobacter pylori. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values ranging from 8 to 64 µg/mL. This highlights the potential application of these compounds in treating infections caused by antibiotic-resistant strains .

Case Study 2: Anticancer Screening

In another investigation focused on anticancer properties, a series of difluorobenzyl derivatives were screened against multiple cancer cell lines. The study revealed that specific modifications to the benzyl moiety could enhance cytotoxicity, with some compounds achieving IC50 values lower than those of established chemotherapeutic agents .

Q & A

Q. What analytical challenges arise in quantifying trace impurities in 2,3-Difluorobenzylzinc bromide?

  • Methodological Answer :
  • Challenges : Overlapping NMR signals from fluorinated byproducts; THF interference in GC-MS.
  • Solutions : Use 13C^{13}\text{C}-DEPT NMR for carbon-bound fluorine detection or LC-MS with ion-pairing reagents.
  • Reference: CE methods in resolve bromide ions despite high chloride backgrounds.

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